molecular formula C4H4IN3 B1286676 2-Amino-5-iodopyrazine CAS No. 886860-50-0

2-Amino-5-iodopyrazine

Cat. No. B1286676
CAS RN: 886860-50-0
M. Wt: 221 g/mol
InChI Key: VVTVALQVXWRFAM-UHFFFAOYSA-N
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Description

2-Amino-5-iodopyrazine is a compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two nitrogen atoms opposite each other. The presence of an iodine substituent at the 5-position and an amino group at the 2-position makes it a valuable intermediate for various chemical syntheses, particularly in the field of fluorescent dyes, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through halogenation reactions. For instance, 2-aminopyrazine can be halogenated using N-iodosuccinimide (NIS), although iodination typically yields poorer results compared to chlorination and bromination. The best conditions for halogenation were found to be the use of N-bromosuccinimide (NBS), acetonitrile as a solvent, and microwave assistance, which provided an efficient pathway to obtain 3,5-dibromo-2-aminopyrazine, a closely related compound . This dibrominated compound serves as a functionalized starting material for further chemical transformations.

Molecular Structure Analysis

The molecular structure of 2-aminopyrazine derivatives is characterized by their ability to form extensive hydrogen bonding networks. For example, 3-aminopyrazine-2-carboxylic acid, a related compound, displays a network of intra- and intermolecular hydrogen bonds, contributing to the stability of its crystal structure. The planar molecules are stacked along the crystallographic a-axis, indicating the presence of π-π interactions, which are also relevant for 2-aminopyrazine derivatives .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to its reactive amino and iodo groups. For instance, the amino group can be alkylated or acylated, leading to a bathochromic or hypsochromic shift in the absorption maximum (λmax), respectively. These modifications can result in different fluorescence properties, such as red or blue fluorescence with high quantum yields . Additionally, the compound can participate in palladium-catalyzed amination reactions, as demonstrated by the synthesis of 2-amino-5-[18F]fluoropyridines, which are structurally similar and relevant in radiochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its functional groups. The amino group makes it a potential hydrogen bond donor, while the iodine atom can be involved in electrophilic substitution reactions. The compound's fluorescence properties can be tuned by chemical modifications, as seen in the synthesis of various fluorescent dyes derived from 2,5-diamino-3,6-dicyanopyrazine, which shows strong yellowish-green fluorescence in solution . The ability to form ternary complexes with metals, as observed in related compounds like 3-aminopyrazine-2-carboxylic acid, suggests that this compound could also form complexes with various metal ions, potentially altering its physical properties .

Scientific Research Applications

Catalytic Applications

2-Amino-5-iodopyrazine is utilized in the field of homogeneous catalysis. A notable application is in palladium-catalyzed aminocarbonylation reactions involving nitrogen-containing iodo-heteroaromatics, such as 2-iodopyridine, 3-iodopyridine, and iodopyrazine. This process facilitates the synthesis of N-substituted nicotinamides and related compounds, which are of potential biological importance (Takács et al., 2007).

Synthesis of Energetic Materials

This compound plays a role in the synthesis of energetic materials. It has been used in the amination of energetic anions to create high-performing materials like ANT, ADNT, and others. These materials exhibit high explosive performances and can be used as ligands for high energy-capacity transition metal complexes (Klapötke et al., 2012).

Fluorescent Dye Synthesis

The compound is also significant in the production of fluorescent dyes. Research shows that 2,5-Diamino-3,6-dicyanopyrazine, a relative of this compound, is a new fluorescent chromophore used in functional dye materials. Its strong yellowish-green fluorescence in solution demonstrates potential for various applications (Shirai et al., 1998).

Inhibitory Properties

In corrosion science, derivatives of this compound have been studied as potential corrosion inhibitors. These derivatives have shown efficacy in inhibiting the corrosion of metals in acidic solutions, suggesting their industrial significance (Deng et al., 2011).

Pharmaceutical Synthesis

This compound derivatives have been used in the synthesis of pharmaceutical compounds. For instance, research into the synthesis of sodium channel-blocking 3-aminopyrroles, which are crucial in anticonvulsant medications, has involved related pyrazine compounds (Unverferth et al., 1998).

Safety and Hazards

The compound is classified under the GHS07 hazard class . Precautionary statements include avoiding contact with skin and eyes, not breathing dust, and keeping the compound in a dry, cool, and well-ventilated place .

Future Directions

While specific future directions for 2-Amino-5-iodopyrazine are not mentioned in the search results, one paper discusses its use in the surface post-treatment of FAPbI3 perovskite film, which is used in high-efficiency near-infrared perovskite light-emitting diodes . This suggests potential applications in the field of optoelectronics.

Mechanism of Action

Target of Action

2-Amino-5-iodopyrazine is an organic compound that serves as an important intermediate in organic synthesis . It is primarily used in the synthesis of various nitrogen-containing compounds . .

Mode of Action

The mode of action of this compound is largely dependent on the specific reactions it is involved in. It can participate in amination reactions, condensation reactions, and arylation reactions, among others . The exact changes resulting from its interaction with its targets would depend on the specific context of its use.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in some polar organic solvents, such as chloroform, dimethyl sulfoxide, and dimethylformamide . Its storage conditions also play a role in its stability; it should be stored under inert gas (nitrogen or argon) at 2–8 °C .

Biochemical Analysis

Biochemical Properties

2-Amino-5-iodopyrazine plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the formation of complexes that can either inhibit or activate the enzymatic activity, depending on the specific context of the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in skeletal muscle cells, it has been shown to affect muscle protein synthesis and breakdown, thereby impacting muscle metabolism . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves the formation of hydrogen bonds or ionic interactions, which stabilize the complex and modulate the activity of the enzyme. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, which are essential for understanding its overall impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating enzyme activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Understanding the dosage thresholds is crucial for optimizing its use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism . These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s involvement in metabolic pathways also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria or nucleus, where it can exert its biochemical effects . Understanding these transport mechanisms is essential for elucidating the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise localization of this compound within cells is essential for understanding its role in various biochemical processes.

properties

IUPAC Name

5-iodopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTVALQVXWRFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609163
Record name 5-Iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886860-50-0
Record name 5-Iodo-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886860-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-amino-5-iodopyrazine interact with the perovskite film to improve PeLED performance?

A1: [] When applied as a post-treatment to the FAPbI3 perovskite film using a chlorobenzene/isopropanol solvent, this compound interacts with the perovskite surface. This interaction serves two primary functions:

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